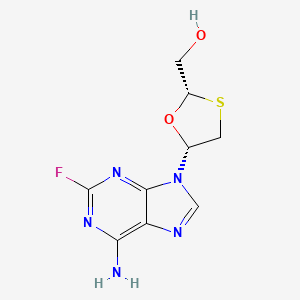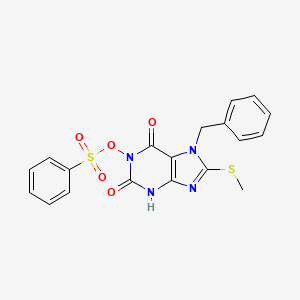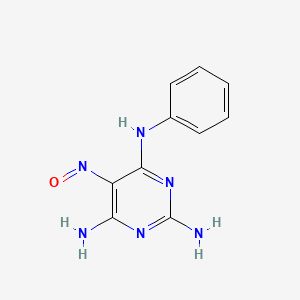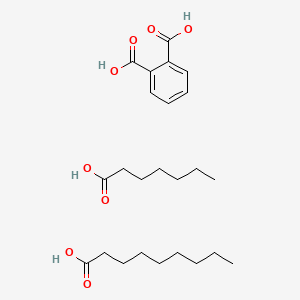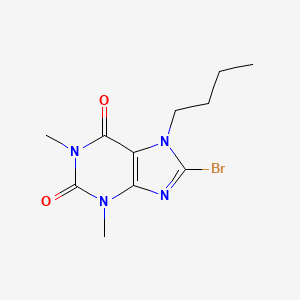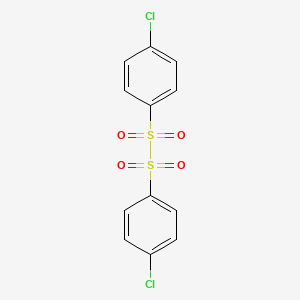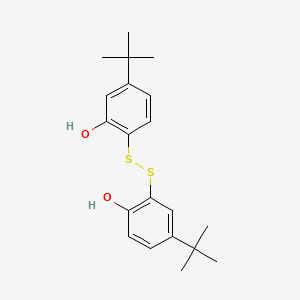
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two tert-butyl groups and a dithio linkage, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol typically involves the following steps:
Formation of the Phenol Derivative: The initial step involves the preparation of 4-(1,1-dimethylethyl)phenol through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Dithio Linkage Formation: The next step involves the reaction of the phenol derivative with sulfur to form the dithio linkage. This is typically achieved through a reaction with sulfur monochloride (S2Cl2) under controlled conditions.
Final Coupling: The final step involves the coupling of the dithio-linked phenol derivatives to form the target compound. This step may require the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithio linkage to thiols or disulfides.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: A simpler phenol derivative with similar structural features but lacking the dithio linkage.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups but without the dithio linkage.
Bisphenol A: A compound with structural similarities but different functional groups and applications.
Uniqueness
4-(1,1-Dimethylethyl)-2-((4-(1,1-dimethylethyl)-2-hydroxyphenyl)dithio)phenol is unique due to its dithio linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
94158-36-8 |
|---|---|
Molekularformel |
C20H26O2S2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-8-10-17(16(22)11-13)23-24-18-12-14(20(4,5)6)7-9-15(18)21/h7-12,21-22H,1-6H3 |
InChI-Schlüssel |
GTGSWTJNEBSPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
